Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate
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Overview
Description
Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate is a chemical compound with a complex structure that includes a hydrazinecarboxylate group and a propenylidene moiety
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As the compound’s targets and mode of action become clearer, the impacted pathways and their downstream effects can be better elucidated .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, influencing how much of the compound reaches its targets in the body .
Result of Action
As research progresses, these effects will be crucial in understanding the compound’s potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate typically involves the reaction of methyl hydrazinecarboxylate with an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted compounds, depending on the nature of the substituent introduced.
Scientific Research Applications
Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-methyl-3-phenyl-2-propenylidene)hexadecanohydrazide
- N-(2-(2-(1-methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)tetradecanamide
- 2-Hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
Uniqueness
Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate, with the CAS number 358723-68-9, is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- Structural Features : The compound features a hydrazinecarboxylate group and a propenylidene moiety, which contribute to its reactivity and biological interactions.
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with various biochemical pathways that may lead to its observed biological effects:
- Target Interactions : Current research is focused on identifying specific molecular targets within cells that this compound may affect.
- Biochemical Pathways : Understanding how this compound influences cellular pathways will be crucial for elucidating its therapeutic potential.
Biological Activities
Research has indicated several potential biological activities of this compound:
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. The compound is hypothesized to possess activity against various bacterial strains, potentially inhibiting their growth through interference with cellular functions.
Anticancer Properties
Preliminary investigations suggest that this compound may have anticancer potential. Similar compounds have demonstrated cytotoxic effects on cancer cell lines, including:
Cell Line | Effect Observed |
---|---|
MCF-7 (breast cancer) | Inhibition of cell proliferation |
SGC7901 (gastric cancer) | Induction of apoptosis |
These findings indicate that further studies are warranted to explore the specific effects of this compound on cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related hydrazone derivatives, providing insights into the potential applications of this compound:
- Antitumor Activity Study : A study focusing on hydrazone derivatives found significant cytotoxicity against pancreatic and esophageal cancer cell lines. The results indicated that structural modifications could enhance the anticancer activity of these compounds .
- Antibacterial Evaluation : Research on similar compounds revealed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting strong potential for therapeutic applications .
- Mechanistic Insights : Investigations into the mode of action have shown that hydrazone derivatives can induce apoptosis in cancer cells via mitochondrial pathways, highlighting the importance of further mechanistic studies for this compound .
Properties
IUPAC Name |
methyl N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-10(13-14-12(15)16-2)8-9-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,14,15)/b9-8+,13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXJGXIYKHYTOD-PEGOPYGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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